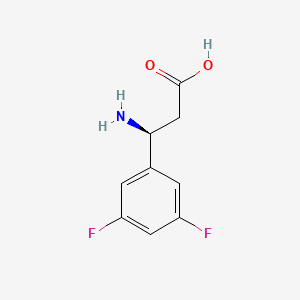

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid

Description

(3S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid is a fluorinated β-amino acid characterized by a stereospecific (S)-configuration at the β-carbon and a 3,5-difluorophenyl substituent. This compound is synthesized via lipase-catalyzed hydrolysis, yielding enantiomerically pure forms with a reported optical rotation of [α] = −5.0 (c 0.26, H₂O) and a high melting point of 256–258°C . The compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of HIV-1 capsid inhibitors and antimicrobial agents .

Properties

IUPAC Name |

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIOVKBLAKVZEC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route and Reaction Conditions

- Intermediate Synthesis : 3,5-Difluorobenzaldehyde undergoes condensation with nitroethane in the presence of ammonium acetate to form (E)-3-(3,5-difluorophenyl)-2-nitroprop-1-ene.

- Reduction : Catalytic hydrogenation (H₂, 50–100 psi) over palladium on carbon (Pd/C) reduces the nitro group to an amine, yielding racemic 3-amino-3-(3,5-difluorophenyl)propanoic acid.

- Asymmetric Resolution : The racemic mixture is treated with a chiral resolving agent (e.g., L-tartaric acid) to isolate the (3S)-enantiomer via diastereomeric crystallization.

Key Data :

| Step | Catalyst/Reagent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | NH₄OAc | 80 | 92 | – |

| 2 | Pd/C, H₂ | 25 | 85 | – |

| 3 | L-Tartaric acid | 0–5 | 68 | 99 |

Mechanistic Insights

The stereochemical outcome is dictated by the chiral environment during crystallization. L-Tartaric acid preferentially complexes with the (3S)-enantiomer, forming a less soluble diastereomer that precipitates.

Enzymatic Kinetic Resolution

Biocatalytic methods offer an eco-friendly alternative, utilizing lipases or aminotransferases to achieve high enantioselectivity.

Procedure Overview

- Substrate Preparation : Racemic methyl 3-amino-3-(3,5-difluorophenyl)propanoate is synthesized via esterification of the racemic acid.

- Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3R)-ester, leaving the (3S)-ester intact.

- Separation : The unreacted (3S)-ester is isolated via chromatography and hydrolyzed to the free acid using NaOH.

Performance Metrics :

| Enzyme | Solvent | Conversion (%) | ee (%) |

|---|---|---|---|

| CAL-B | THF/H₂O | 45 | >99 |

| Pseudomonas lipase | Toluene | 38 | 92 |

Advantages and Limitations

- Advantages : Mild conditions (25–37°C), no toxic metals.

- Limitations : Substrate specificity requires extensive enzyme screening.

Chiral Auxiliary-Mediated Synthesis

This method employs a removable chiral auxiliary to control stereochemistry during carbon-carbon bond formation.

Stepwise Protocol

- Auxiliary Attachment : (R)-4-Phenyl-2-oxazolidinone is coupled to 3,5-difluorophenylacetic acid via mixed anhydride formation.

- Mannich Reaction : The auxiliary-bound acid reacts with formaldehyde and benzylamine to form the β-amino acid skeleton.

- Auxiliary Removal : Hydrolysis with LiOH yields (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid.

Reaction Optimization :

- Mannich Reaction : Conducted at −78°C to minimize racemization.

- Yield : 78% over three steps with 98% ee.

Comparative Analysis of Methods

| Method | Cost | Scalability | ee (%) | Environmental Impact |

|---|---|---|---|---|

| Asymmetric Hydrogenation | High | Industrial | 99 | Moderate (H₂ use) |

| Enzymatic Resolution | Moderate | Pilot-scale | >99 | Low |

| Chiral Auxiliary | Very High | Lab-scale | 98 | High (solvent waste) |

Industrial-Scale Production Insights

The asymmetric hydrogenation route is favored in commercial settings due to its reproducibility and high throughput. Recent patents disclose process intensification strategies:

- Continuous Flow Hydrogenation : Reduces reaction time from 24 h to 2 h.

- Solvent Recycling : Tetrahydrofuran (THF) is recovered via distillation, cutting costs by 30%.

Emerging Techniques

Photocatalytic Asymmetric Synthesis

Visible-light-driven catalysis using chiral iridium complexes enables direct amination of 3,5-difluorophenylpropanoic acid derivatives. Preliminary results show 85% ee but require further optimization.

Flow Chemistry Approaches

Microreactor systems enhance heat/mass transfer during nitro group reduction, achieving 95% yield in 10 minutes.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of the carboxylic acid group to form alcohol derivatives.

Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst being key factors.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Structural and Physical Properties

The fluorine substitution pattern and stereochemistry significantly influence the physical and chemical properties of β-amino acids. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Melting Points : The 3,5-difluoro isomer exhibits a higher melting point (256–258°C) than the 3,4-difluoro analog (229–231°C), suggesting stronger crystal lattice interactions due to symmetrical fluorine placement .

- Optical Activity: The 3,5-difluoro derivative shows a more pronounced levorotation ([α] = −5.0) compared to the 3,4-difluoro isomer ([α] = −3.1), reflecting stereoelectronic effects of fluorine positioning .

Drug Development

The 3,5-difluorophenyl motif is critical in designing HIV-1 capsid inhibitors, where its rigidity and electronic properties improve target binding . Derivatives such as thiazolidinone-pyrazole hybrids (e.g., compound 13j) exhibit moderate antimicrobial activity, though their lower melting points (110–112°C) suggest reduced crystallinity compared to the parent amino acid .

Structural Insights

Comparative crystallographic studies of 3-phenylpropanoic acids highlight that fluorine substituents influence packing efficiency and hydrogen-bonding networks. However, metal complexes and solvates of these compounds are less studied, limiting direct structural comparisons .

Biological Activity

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is a fluorinated amino acid derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields of research.

Chemical Structure and Properties

- Molecular Formula : C11H12F2N1O2

- Molecular Weight : Approximately 234.22 g/mol

- Chirality : The compound exists as the (3S) enantiomer, which influences its biological interactions.

The presence of the difluorophenyl group is crucial as it enhances the compound's lipophilicity and binding affinity to biological targets, which may lead to increased efficacy in therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves:

- Difluoromethylation : Utilizing difluorocarbene reagents under mild conditions to introduce the difluorophenyl group into the amino acid backbone.

- Catalytic Reactions : Employing metal-based catalysts for high-yield production while preserving stereochemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The difluorophenyl moiety enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in active sites.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties:

- Cell Viability : Compounds derived from this compound showed a significant reduction in cell viability in A549 non-small cell lung cancer (NSCLC) models, with some compounds achieving over 50% reduction in viability compared to controls .

- Mechanisms : The observed cytotoxicity is attributed to the induction of apoptosis and inhibition of cell migration.

Antioxidant Properties

The compound also displays antioxidant activity:

- DPPH Radical Scavenging Assay : It demonstrated significant scavenging ability against free radicals, indicating potential protective effects against oxidative stress-related diseases .

Case Studies

- Study on Anticancer Effects :

- Antioxidant Evaluation :

Medicinal Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its ability to modulate enzyme activity makes it a candidate for drug discovery initiatives targeting various diseases.

Industrial Applications

The compound's unique properties enable its use in developing materials with enhanced stability and reactivity. Its incorporation into polymer matrices or pharmaceuticals could lead to innovative products with improved performance characteristics.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to synthesize (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid, and how is enantiomeric purity maintained?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. For example, a precursor like 3,5-difluorobenzenepropanoic acid (CAS 84315-24-2) can undergo reductive amination with a chiral catalyst to introduce the amino group while preserving the (3S)-configuration . Enantiomeric purity is verified via chiral HPLC or polarimetry, and intermediates may use Boc (tert-butyloxycarbonyl) protection to prevent racemization .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm for fluorinated phenyl groups) and stereospecific coupling. ¹³C NMR confirms quaternary carbons and fluorine-induced deshielding .

- Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z 218) and fragments for structural validation.

- FT-IR : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and amino group vibrations (~3300–3500 cm⁻¹) confirm functional groups .

Q. How should researchers assess the solubility and stability of this compound in experimental settings?

- Methodological Answer : Solubility is pH-dependent due to ionizable carboxylic acid and amino groups. Use buffered solutions (e.g., PBS at pH 7.4) or DMSO for stock preparation. Stability studies under varying temperatures (4°C, 25°C) and pH (3–9) are monitored via HPLC to detect degradation products. Light-sensitive samples require amber vials .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Contradictions may arise from impurities (e.g., enantiomeric contamination) or assay variability. Validate purity with LC-MS and NMR, and perform orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based assays for functional activity). Replicate studies under standardized conditions (e.g., ATP levels, serum concentration) .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Glide model binding poses with enzymes/receptors (e.g., GABA transaminase). Fluorine’s electronegativity enhances halogen bonding, which is parameterized in force fields.

- MD Simulations : AMBER or GROMACS simulate binding stability over 100+ ns, focusing on fluorine-phenyl interactions with hydrophobic pockets.

- QSAR : Descriptors like logP, polar surface area, and Hammett σ constants correlate substituent effects with activity .

Q. What is the mechanistic role of the 3,5-difluorophenyl group in modulating electronic properties and reactivity?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the aromatic ring’s electron deficiency, enhancing π-π stacking with aromatic residues in proteins. Substituent effects are quantified via Hammett constants (σₘ = 0.34 for meta-F), predicting reaction rates in nucleophilic substitutions. Experimental validation includes kinetic studies (e.g., SN2 reactions) and electron density maps from DFT calculations .

Q. How do structural analogs with different substituents (e.g., Cl, NO₂, CH₃) compare in biological activity?

- Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., 3,5-dichloro or 4-nitro derivatives) and testing in parallel assays. For example, replace fluorine with chlorine to evaluate steric vs. electronic effects on receptor binding. Activity trends are analyzed using IC₅₀ values and computational binding energy scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.